meso-Tetra(2-naphthyl) porphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

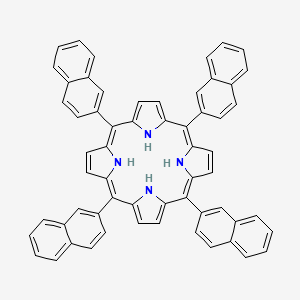

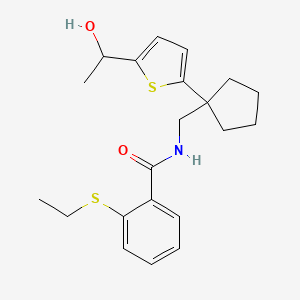

Meso-Tetra(2-naphthyl) porphine is a synthetic porphyrin specialty chemical . It has a molecular weight of 814.97 g/mol and a molecular formula of C60H38N4 . It is stored at room temperature and protected from light .

Molecular Structure Analysis

The molecular structure of meso-Tetra(2-naphthyl) porphine involves a size and geometry-matched meso-tetra (4-carboxyphenyl) porphyrin (TCPP) ligand that is doped into Hf-BPDC MOF by forming coordinating bonds with Hf centers .Chemical Reactions Analysis

Meso-Tetra(2-naphthyl) porphine has been used in studies involving singlet oxygen generation in peripherally modified platinum and palladium porphyrins . The aggregation of porphyrins like TPPS4 results in various structural forms, which can interact with each other, forming peculiar supramolecular aggregates .Physical And Chemical Properties Analysis

Meso-Tetra(2-naphthyl) porphine has a molecular weight of 814.97 g/mol and a molecular formula of C60H38N4 . It is stored at room temperature and protected from light .Scientific Research Applications

1. Metal Ion Determination and Aggregation Study

meso-Tetra(p-sulphonatophenyl)porphine, a variant of meso-tetra(2-naphthyl) porphine, has been utilized as an analytical reagent for determining metal ions at low concentrations. Its aggregation in aqueous solutions was studied using spectrophotometric and NMR methods, revealing a monomer-dimer equilibrium and the formation of a tetramer at higher concentrations (Corsini & Herrmann, 1986).

2. DNA Interaction and Binding Characteristics

Research has shown that large meso-substituted porphines, similar to meso-tetra(2-naphthyl) porphine, can interact with DNA through intercalative and nonintercalative binding. This interaction impacts the structure of DNA, with the molecular conformation of the porphyrin ligand playing a significant role (Carvlin & Fiel, 1983).

3. Photodynamic Therapy Applications

meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate, a derivative of meso-tetra(2-naphthyl) porphine, has been studied for its use in photodynamic therapy (PDT). This involves encapsulating the compound in nanoparticles for targeted tumor cell treatment, enhancing its therapeutic effectiveness (Abdelghany et al., 2013).

4. Photosensitizing Effects on DNA

The photosensitizing effects of porphyrins, including variants of meso-tetra(2-naphthyl) porphine, on DNA have been examined. These studies indicate the involvement of singlet oxygen in photoinduced DNA damage, highlighting potential risks in photochemotherapy using such porphyrins (Fiel et al., 1981).

5. Naphthalene Oxidation Catalysis

Mn(III) complexes of meso-tetra(2-naphthyl) porphine-like compounds have been effective catalysts in naphthalene oxidation, with the catalyst structure influencing the nature of intermediates and final products (Barkanova & Kaliya, 1999).

6. Incorporation into Blood Cells

Studies on the incorporation of meso-tetra(2-naphthyl) porphine into human blood cells have been conducted using flow cytometry and spectroscopy. This research is significant for understanding the efficiency of fluorescent dye molecules in various cell types (Ion et al., 1998).

Mechanism of Action

Meso-Tetra(2-naphthyl) porphine, also known as (5Z,9Z,15Z,19Z)-5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin, is a synthetic porphyrin specialty chemical . This compound has been studied for its potential applications in various fields, including photodynamic therapy (PDT) and optoelectronics .

Target of Action

Porphyrins, in general, are known to have a strong affinity for dna . They can also interact with other cellular components, such as proteins and lipids .

Mode of Action

Porphyrins are known to generate singlet oxygen upon light activation . This property makes them promising photosensitizers for use in PDT . In PDT, the photosensitizer is activated by light to produce reactive oxygen species (ROS), mainly singlet oxygen, resulting in the induction of cell death .

Biochemical Pathways

The generation of ros by porphyrins can lead to oxidative stress, which can affect various biochemical pathways and result in cell death .

Pharmacokinetics

The distribution of porphyrins in the organism and the amount of drug that can be found at the site of irradiation are governed by their lipophilic characteristics, ionization degree, and ability to interact with biological membranes .

Result of Action

The generation of ros by porphyrins can lead to oxidative stress, which can cause damage to various cellular components, including lipids, proteins, and dna, leading to cell death .

Action Environment

The action of meso-Tetra(2-naphthyl) porphine can be influenced by various environmental factors. For instance, the aggregation of porphyrin molecules into various aggregate structures is a complex process that can be influenced by the pH of the solvent . Additionally, the interaction of porphyrins with biological membranes can be influenced by their lipophilic–hydrophilic balance .

Safety and Hazards

properties

IUPAC Name |

(5Z,9Z,15Z,19Z)-5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSTRJFXIZHQT-UYOYOLLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2)/C/3=C\4/N/C(=C(\C5=CC=C(N5)/C(=C/6\N/C(=C(\C7=CC=C3N7)/C8=CC9=CC=CC=C9C=C8)/C=C6)/C1=CC2=CC=CC=C2C=C1)/C1=CC2=CC=CC=C2C=C1)/C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H40N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra(2-naphthyl) porphine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)

![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)

![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)

![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)